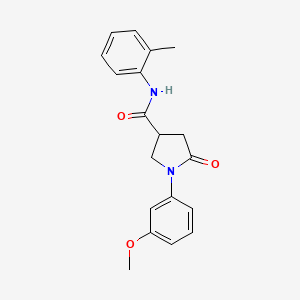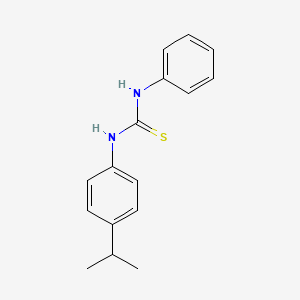![molecular formula C10H9BrN4OS2 B4689052 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4689052.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C10H8BrN3O2S2, and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide has been studied in various research studies. This compound exerts its effects through various mechanisms, including:
1. Induction of apoptosis: this compound induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
2. Inhibition of inflammatory mediators: this compound inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB signaling pathway.
3. Disruption of microbial cell membrane: this compound disrupts the cell membrane of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. Some of these effects include:
1. Induction of cell cycle arrest: this compound induces cell cycle arrest in cancer cells, leading to their death.
2. Reduction of oxidative stress: this compound reduces oxidative stress in cells, leading to a reduction in cellular damage.
3. Inhibition of angiogenesis: this compound inhibits the formation of new blood vessels, which is important in the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound has high potency, making it effective at low concentrations.
2. Versatility: this compound has various research applications, making it a versatile tool for studying biological processes.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo studies: Most of the studies on this compound have been conducted in vitro, and there is a lack of in vivo studies to determine its efficacy and safety in living organisms.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide. Some of these include:
1. Development of new anticancer agents: this compound can serve as a lead compound for the development of new anticancer agents with improved efficacy and safety profiles.
2. Study of its pharmacokinetics and pharmacodynamics: Further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in living organisms.
3. Investigation of its potential as an antimicrobial agent: this compound can be further studied for its potential use as an antimicrobial agent.
Conclusion
This compound is a chemical compound that has been studied for its potential use in scientific research. This compound has various biochemical and physiological effects and has been shown to have anticancer, anti-inflammatory, and antimicrobial activity. While there are limitations to its use in lab experiments, this compound has several advantages and can serve as a valuable tool for studying biological processes. Further research is needed to determine its potential as a therapeutic agent and to investigate its pharmacokinetics and pharmacodynamics in living organisms.
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromophenyl)acetamide has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for understanding biological processes. Some of the research applications of this compound include:
1. Anticancer activity: this compound has been shown to have anticancer activity in various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: this compound has been shown to have anti-inflammatory activity in animal models. This compound reduces the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial activity: this compound has been shown to have antimicrobial activity against various bacterial and fungal strains. This compound inhibits the growth of these microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS2/c11-6-3-1-2-4-7(6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFWSUFNQBLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[hydroxy(diphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4688970.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide](/img/structure/B4688985.png)
![ethyl 3-[({N-[(4-methyl-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4688994.png)
![N-benzyl-4-[(6-methylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B4689004.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689010.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4689014.png)

![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4689027.png)
![methyl 2-{[(5-methyl-2-thienyl)carbonyl]amino}benzoate](/img/structure/B4689032.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4689036.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4689044.png)
![methyl 6-(4-fluorophenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4689060.png)
![N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide](/img/structure/B4689062.png)